molecular formula C5H12NNa3O6P2 B12675780 Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate CAS No. 94199-79-8

Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate

Cat. No.: B12675780
CAS No.: 94199-79-8
M. Wt: 313.07 g/mol
InChI Key: ANMFEKVFUBQZDV-UHFFFAOYSA-K
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Description

Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate is a chemical compound with the molecular formula C5H15NO6P2Na3 and a molecular weight of 313.07 g/mol . It is a trisodium salt of phosphonic acid, characterized by the presence of a propylimino group and two methylene diphosphonate groups. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of trisodium hydrogen ((propylimino)bis(methylene))diphosphonate typically involves the reaction of propylamine with formaldehyde and phosphorous acid, followed by neutralization with sodium hydroxide. The reaction conditions include:

    Reactants: Propylamine, formaldehyde, phosphorous acid, sodium hydroxide

    Solvent: Water

    Temperature: Room temperature to moderate heating

    Reaction Time: Several hours to complete the reaction

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized phosphonate derivatives.

    Reduction: Reduction reactions can convert the compound into reduced phosphonate forms.

    Substitution: The compound can participate in substitution reactions, where the propylimino or methylene groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of trisodium hydrogen ((propylimino)bis(methylene))diphosphonate involves its ability to chelate metal ions and interact with biological molecules. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metal-dependent enzymes. Additionally, it can interact with proteins and other biomolecules, affecting their structure and function. The molecular targets and pathways involved in these interactions are still under investigation, but they are believed to include metal ion-dependent pathways and protein-ligand interactions .

Comparison with Similar Compounds

Trisodium hydrogen ((propylimino)bis(methylene))diphosphonate can be compared with other similar compounds, such as:

    Trisodium ethylenediaminetetraacetate (EDTA): Another chelating agent with a different structure and binding properties.

    Trisodium nitrilotriacetate (NTA): A similar chelating agent with a different amino group and binding affinity.

    Trisodium iminodiacetate (IDA): A compound with a similar structure but different functional groups.

The uniqueness of this compound lies in its specific propylimino and methylene diphosphonate groups, which confer distinct chemical and biological properties compared to other chelating agents .

Properties

CAS No.

94199-79-8

Molecular Formula

C5H12NNa3O6P2

Molecular Weight

313.07 g/mol

IUPAC Name

trisodium;hydroxy-[[phosphonatomethyl(propyl)amino]methyl]phosphinate

InChI

InChI=1S/C5H15NO6P2.3Na/c1-2-3-6(4-13(7,8)9)5-14(10,11)12;;;/h2-5H2,1H3,(H2,7,8,9)(H2,10,11,12);;;/q;3*+1/p-3

InChI Key

ANMFEKVFUBQZDV-UHFFFAOYSA-K

Canonical SMILES

CCCN(CP(=O)(O)[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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